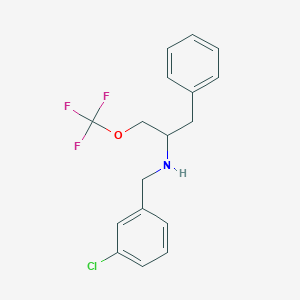
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine is an organic compound that features a trifluoromethoxy group, a benzyl group, and a chloro-substituted benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethoxy Intermediate: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.
Benzylation: The intermediate is then benzylated using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and benzylamine moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-2-methoxy-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(1-Benzyl-2-trifluoromethyl-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1-Benzyl-2-ethoxy-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
Properties
Molecular Formula |
C17H17ClF3NO |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenyl-3-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C17H17ClF3NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
QZUHIHCLVRDXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114713.png)
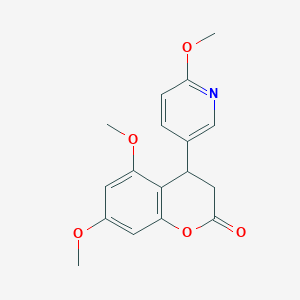
![2H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, 2-phenyl-](/img/structure/B12114720.png)
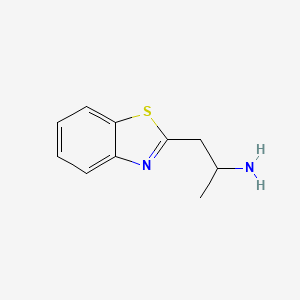
![1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B12114730.png)
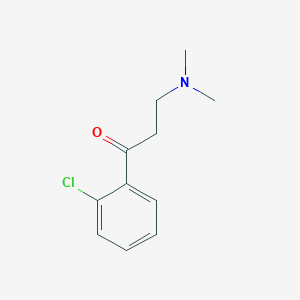
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B12114743.png)

![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)
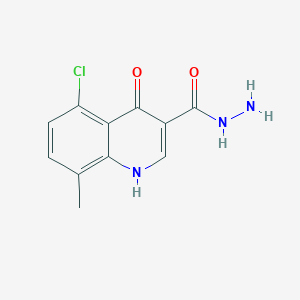
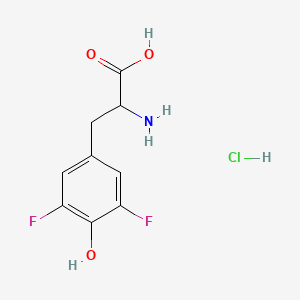

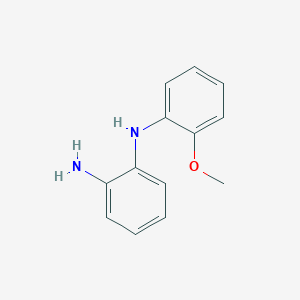
![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
